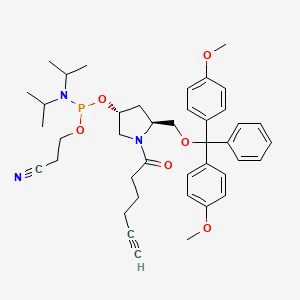

Alkyne Amidite, hydroxyprolinol

Description

Properties

Molecular Formula |

C41H52N3O6P |

|---|---|

Molecular Weight |

713.8 g/mol |

IUPAC Name |

3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H52N3O6P/c1-8-9-11-17-40(45)43-29-39(50-51(49-27-14-26-42)44(31(2)3)32(4)5)28-36(43)30-48-41(33-15-12-10-13-16-33,34-18-22-37(46-6)23-19-34)35-20-24-38(47-7)25-21-35/h1,10,12-13,15-16,18-25,31-32,36,39H,9,11,14,17,27-30H2,2-7H3/t36-,39+,51?/m0/s1 |

InChI Key |

PLYFRZOJOFDXKE-PAGMWIRJSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Alkyne Amidites and Hydroxyprolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of two pivotal chemical entities in modern drug discovery and development: alkyne-functionalized phosphoramidites (alkyne amidites) and hydroxyprolinol. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key processes and pathways to facilitate a deeper understanding and practical application of these compounds.

Alkyne Phosphoramidites: Versatile Tools for Bioconjugation

Alkyne phosphoramidites are essential building blocks in chemical biology, particularly for the synthesis of modified oligonucleotides. The presence of a terminal alkyne group allows for highly efficient and specific covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables the attachment of a wide array of functionalities, such as fluorescent dyes, quenchers, and other bioactive molecules, to nucleic acids.

Synthesis of a Non-Nucleosidic Alkyne Phosphoramidite

The synthesis of alkyne phosphoramidites generally involves the introduction of a phosphoramidite moiety onto an alcohol bearing a terminal alkyne. A common strategy for a non-nucleosidic scaffold is outlined below.

Experimental Protocol: Synthesis of (2-(3-(prop-2-yn-1-yloxy)propoxy)ethyl) (diisopropylamino)phosphoramidite

This protocol describes a two-step synthesis starting from commercially available 2-(2-hydroxyethoxy)ethanol and propargyl bromide.

Step 1: Synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol

-

To a solution of 2-(2-hydroxyethoxy)ethanol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired alcohol.

Step 2: Phosphitylation to Yield the Alkyne Phosphoramidite

-

Dissolve the alkyne-functionalized alcohol from Step 1 (1 equivalent) and N,N-diisopropylethylamine (DIPEA, 3 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl, 1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) using a suitable eluent system (e.g., ethyl acetate in hexanes with a small percentage of triethylamine) to afford the final alkyne phosphoramidite.

Characterization of Alkyne Phosphoramidites

The successful synthesis of alkyne phosphoramidites is confirmed through a combination of spectroscopic techniques.

| Parameter | Technique | Typical Expected Values for a Non-Nucleosidic Alkyne Phosphoramidite |

| Purity | HPLC | >95% |

| ¹H NMR | NMR Spectroscopy | Signals corresponding to the alkyne proton (~2.3 ppm), methylene protons adjacent to the alkyne, the phosphoramidite moiety (diisopropyl groups ~1.2 ppm and methine protons ~3.6 ppm), and the cyanoethyl group (~2.6 and ~3.8 ppm). |

| ¹³C NMR | NMR Spectroscopy | Signals for the alkyne carbons (~70-85 ppm), and other aliphatic carbons. |

| ³¹P NMR | NMR Spectroscopy | A characteristic signal in the range of 147-150 ppm.[1] |

| Mass | HRMS (ESI-MS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the found value. For C₁₅H₂₈N₂O₂P⁺, the calculated m/z is 299.1883, and a typical found value would be 299.1885.[1] |

Experimental Workflow and Applications

The primary application of alkyne phosphoramidites is in the automated solid-phase synthesis of oligonucleotides. The workflow involves the standard phosphoramidite cycle, followed by post-synthetic modification via click chemistry.

Caption: Workflow for oligonucleotide functionalization using an alkyne phosphoramidite.

Hydroxyprolinol: A Chiral Building Block for Drug Development

Hydroxyprolinol, the reduced form of the amino acid hydroxyproline, is a valuable chiral scaffold in medicinal chemistry. Its rigid pyrrolidine ring and stereochemically defined hydroxyl and aminomethyl groups make it an attractive starting material for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor ligands.

Synthesis of N-Boc-Hydroxyprolinol

A common route to hydroxyprolinol involves the protection of the amine and carboxylic acid functionalities of hydroxyproline, followed by the reduction of the ester.

Experimental Protocol: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidin-4-ol

This protocol details a three-step synthesis from commercially available (2S,4R)-4-hydroxy-L-proline.

Step 1: N-Boc Protection of Hydroxyproline

-

Suspend (2S,4R)-4-hydroxy-L-proline (1 equivalent) in a mixture of dioxane and water.

-

Add sodium hydroxide (NaOH, 2.5 equivalents) and stir until the solid dissolves.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with cold 1 M hydrochloric acid (HCl).

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline as a white solid, which can often be used in the next step without further purification.

Step 2: Methyl Esterification

-

Dissolve the N-Boc-hydroxyproline from Step 1 (1 equivalent) in a mixture of methanol and DCM.

-

Cool the solution to 0 °C.

-

Add (trimethylsilyl)diazomethane (TMS-diazomethane, 2.0 M in hexanes, 1.2 equivalents) dropwise until a persistent yellow color is observed.

-

Quench any excess TMS-diazomethane by adding a few drops of acetic acid.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

Step 3: Reduction to N-Boc-hydroxyprolinol

-

Dissolve the methyl ester from Step 2 (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add lithium borohydride (LiBH₄, 2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield (2S,4R)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidin-4-ol.

Caption: Synthetic workflow for N-Boc-hydroxyprolinol.

Characterization of Hydroxyprolinol and Intermediates

The progress of the synthesis and the identity of the final product are confirmed by standard analytical techniques.

| Compound | Technique | Typical Expected Values |

| N-Boc-hydroxyproline | Mass (ESI-MS) | C₁₀H₁₇NO₅, MW: 231.25. Expected m/z for [M-H]⁻: 230.1. |

| N-Boc-hydroxyproline methyl ester | ¹H NMR | Signals for Boc group (~1.4 ppm), methyl ester (~3.7 ppm), and pyrrolidine ring protons. |

| Mass (ESI-MS) | C₁₁H₁₉NO₅, MW: 245.27. Expected m/z for [M+Na]⁺: 268.1. | |

| N-Boc-hydroxyprolinol | ¹H NMR | Disappearance of the methyl ester signal and appearance of new signals for the CH₂OH group. |

| ¹³C NMR | Signal for the new CH₂OH carbon (~65 ppm). | |

| Mass (ESI-MS) | C₁₀H₁₉NO₄, MW: 217.26. Expected m/z for [M+Na]⁺: 240.1. |

Role in Signaling Pathways: The HIF-1α Example

While free hydroxyprolinol is not directly involved in signaling, the hydroxylation of proline residues is a critical regulatory step in major signaling pathways. A prime example is the hypoxia-inducible factor (HIF-1α) pathway, which controls cellular responses to low oxygen levels.[2][3]

Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on the HIF-1α subunit.[4] This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation, keeping its levels low.[2][5] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][5]

Caption: The role of proline hydroxylation in the HIF-1α signaling pathway.

References

- 1. rsc.org [rsc.org]

- 2. cusabio.com [cusabio.com]

- 3. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

Chemical structure of hydroxyprolinol-based alkyne phosphoramidite

An In-Depth Technical Guide to Hydroxyprolinol-Based Alkyne Phosphoramidite

For researchers, scientists, and drug development professionals, the precise chemical modification of oligonucleotides is a cornerstone of therapeutic and diagnostic innovation. Hydroxyprolinol-based phosphoramidites offer a versatile scaffold for introducing a wide array of functional groups into synthetic DNA and RNA strands. This guide focuses on a specific, highly valuable variant: the hydroxyprolinol-based alkyne phosphoramidite. This reagent is instrumental in the synthesis of alkyne-modified oligonucleotides, which serve as versatile platforms for post-synthesis modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2][3]

The integration of a terminal alkyne group provides a bioorthogonal handle, allowing for the covalent attachment of various molecules, such as fluorescent dyes, quenchers, peptides, or therapeutic agents, with high efficiency and specificity.[4] The hydroxyprolinol core itself confers favorable properties, contributing to high coupling efficiency during oligonucleotide synthesis.[5]

Chemical Structure and Properties

The hydroxyprolinol-based alkyne phosphoramidite is a complex molecule designed for seamless integration into standard automated oligonucleotide synthesis protocols. Its structure consists of four key components:

-

Hydroxyprolinol Core: A chiral pyrrolidine scaffold that serves as the backbone for the modifier.

-

Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the primary hydroxyl function, which allows for the purification of the final oligonucleotide product by reverse-phase HPLC or cartridge.[2]

-

Alkyne Moiety: A terminal alkyne group, typically introduced via acylation with 5-hexynoic acid, which serves as the reactive handle for subsequent click chemistry reactions.

-

Phosphoramidite Group: The reactive phosphorus(III) moiety, protected by a cyanoethyl group, that enables the coupling reaction to the 5'-hydroxyl of the growing oligonucleotide chain.

The specific chemical structure is formally named: (3R,5S)-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-1-(1-oxo-5-hexyn-1-yl)-3-pyrrolidinyl N,N-bis(1-methylethyl)-, 2-cyanoethyl ester, phosphoramidous acid.[2]

Data Presentation

The physicochemical and handling properties of a typical hydroxyprolinol-based alkyne phosphoramidite are summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Phosphoramidous acid, N,N-bis(1-methylethyl)-, (3R,5S)-5-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-1-(1-oxo-5-hexyn-1-yl)-3-pyrrolidinyl 2-cyanoethyl ester | [2] |

| CAS Number | 1357289-02-1 | [2] |

| Molecular Formula | C₄₁H₅₂N₃O₆P | [2] |

| Molecular Weight | 713.84 g/mol | [2] |

| Appearance | Colorless semisolid | [2] |

| Purity | ≥95% (by ¹H and ³¹P NMR, and HPLC-MS) |

| Solubility | Good in acetonitrile and dichloromethane | |

Table 2: Oligonucleotide Synthesis Parameters

| Parameter | Recommendation | Reference |

|---|---|---|

| Diluent | Acetonitrile | [2] |

| Coupling Time | 5 minutes | [2] |

| Coupling Conditions | Standard, identical to normal nucleobases |

| Deprotection | Standard conditions (e.g., ammonia/methylamine) |[2] |

Table 3: Storage and Handling

| Condition | Recommendation | Reference |

|---|---|---|

| Long-term Storage | -20°C, desiccate | [2] |

| Shelf Life | 12 months from receipt at -20°C | [2] |

| Transportation | Room temperature for up to 3 weeks |[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the phosphoramidite and its subsequent use in creating and modifying oligonucleotides.

Protocol 1: Synthesis of Hydroxyprolinol-Based Alkyne Phosphoramidite

The synthesis is a two-step process starting from the commercially available DMT-protected hydroxyprolinol precursor.

Step 1: Acylation with 5-Hexynoic Acid

-

Dissolve (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

-

Add a coupling agent, such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Add 5-hexynoic acid (1.05 equivalents) to the mixture.

-

Stir the reaction at room temperature for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a mild aqueous acid (e.g., 5% citric acid solution) and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting acylated intermediate by silica gel column chromatography.

Step 2: Phosphitylation

-

Dissolve the purified acylated intermediate from Step 1 in anhydrous dichloromethane under an inert atmosphere.

-

Add a mild, non-nucleophilic base such as DIPEA (2.5 equivalents).

-

Cool the mixture to 0°C.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or ³¹P NMR.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the final phosphoramidite product via precipitation or rapid silica gel chromatography to yield the title compound.

Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol outlines a single cycle of nucleotide addition using an automated DNA synthesizer. The cycle is repeated to achieve the desired sequence length.

-

Deblocking (Detritylation): The terminal 5'-DMT protecting group of the support-bound nucleotide is removed using a solution of a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane. This exposes the free 5'-hydroxyl group for the next coupling step.

-

Coupling: The hydroxyprolinol-based alkyne phosphoramidite is activated with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5 minutes is recommended for this modifier.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester. This is accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1]

Upon completion of the entire sequence, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using standard deprotection conditions (e.g., concentrated ammonium hydroxide or a mixture of ammonia and methylamine). The DMT group on the alkyne modifier allows for straightforward purification via reverse-phase methods.[2]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-modified oligonucleotide.

-

Oligonucleotide Preparation: Dissolve the purified alkyne-modified oligonucleotide in a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to a final concentration of 100-200 µM.

-

Reagent Preparation:

-

Prepare a 10-20 mM stock solution of the azide-functionalized molecule (e.g., a fluorescent dye) in DMSO or water.

-

Prepare a fresh 100 mM stock solution of sodium L-ascorbate in water.

-

Prepare a premix of Copper(II) sulfate (CuSO₄) and a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). A typical premix has 20 mM CuSO₄ and 100 mM THPTA.

-

-

Reaction Assembly:

-

To the oligonucleotide solution, add the azide stock to achieve a final concentration of 2-10 molar equivalents relative to the oligonucleotide.

-

Add the CuSO₄/THPTA premix to a final copper concentration of 0.5-1.0 mM.

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mM.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. If using light-sensitive reagents, protect the reaction from light.[4]

-

Purification: Upon completion, the newly formed triazole-linked oligonucleotide conjugate can be purified from excess reagents by methods such as ethanol precipitation, size-exclusion chromatography (e.g., NAP-10 column), or HPLC.

Mandatory Visualization

The following diagrams illustrate the key workflows involving hydroxyprolinol-based alkyne phosphoramidite.

Caption: Overall workflow from phosphoramidite synthesis to final bioconjugate.

References

An In-depth Technical Guide on Alkyne Amidite with a Hydroxyprolinol Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The "Alkyne Amidite with a hydroxyprolinol linker" is a phosphoramidite reagent utilized in the chemical synthesis of oligonucleotides.[1][2][3] This specialized building block introduces an alkyne functional group, via a flexible and hydrophilic hydroxyprolinol scaffold, into a growing oligonucleotide chain. The presence of the terminal alkyne is of significant interest in the field of bioconjugation, as it allows for the covalent attachment of various molecules through highly efficient and specific "click chemistry" reactions.[1][3][4] This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile chemical tool.

The hydroxyprolinol linker offers a distinct advantage by providing a biocompatible and structurally defined spacer arm. This can be crucial for applications where the attached molecule needs to be positioned at a specific distance from the oligonucleotide to maintain its biological activity. Furthermore, the hydrophilic nature of the linker can improve the aqueous solubility of the resulting conjugate.

Core Properties and Specifications

The Alkyne Amidite with a hydroxyprolinol linker is a colorless semisolid at room temperature.[3][5] Key properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C41H52N3O6P | [3][5] |

| Molecular Weight | 713.84 g/mol | [3][5] |

| CAS Number | 1357289-02-1 | [1][5] |

| Appearance | Colorless semisolid | [3][5] |

| Purity | ≥95% (by 1H and 31P NMR, and HPLC-MS) | [3] |

| Solubility | Good in acetonitrile and dichloromethane | [3] |

| Storage Conditions | -20°C for up to 12 months, desiccated | [1][5] |

| Transportation | Room temperature for up to 3 weeks | [1][5] |

Experimental Protocols

The Alkyne Amidite with a hydroxyprolinol linker is compatible with standard automated solid-phase oligonucleotide synthesis protocols.[6][7]

Materials:

-

Alkyne Amidite with a hydroxyprolinol linker

-

Acetonitrile (anhydrous)

-

Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent)

-

Controlled Pore Glass (CPG) solid support

Protocol:

-

Dissolution: Dissolve the Alkyne Amidite with a hydroxyprolinol linker in anhydrous acetonitrile to the desired concentration as per the synthesizer's requirements.

-

Coupling: A recommended coupling time of 5 minutes is advised for efficient incorporation into the growing oligonucleotide chain.[1][3] This step involves the reaction of the phosphoramidite with the free 5'-hydroxyl group of the support-bound oligonucleotide, catalyzed by an activator (e.g., tetrazole).

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage.

-

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Standard deprotection conditions can be employed for oligonucleotides modified with the hydroxyprolinol-alkyne linker.[1][3]

Protocol:

-

Treat the solid support with a solution of aqueous ammonia or a mixture of methylamine and aqueous ammonia to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

Incubate at the recommended temperature and duration based on the specific nucleobase protecting groups used.

The presence of a dimethoxytrityl (DMT) group on the alkyne amidite allows for straightforward purification of the full-length, modified oligonucleotide by High-Performance Liquid Chromatography (HPLC) or cartridge purification.[1][3] Purification by Polyacrylamide Gel Electrophoresis (PAGE) is also a viable option.[1][3]

The terminal alkyne group introduced by the linker enables covalent modification of the oligonucleotide using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[8]

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin, peptide)

-

Copper(I) catalyst (e.g., prepared in situ from CuSO4 and a reducing agent like sodium ascorbate)

-

Ligand to stabilize the copper(I) ion (e.g., THPTA)

-

Appropriate buffer system

Protocol:

-

Dissolve the alkyne-modified oligonucleotide and the azide-containing molecule in a suitable buffer.

-

Add the copper(I) catalyst and ligand.

-

Incubate the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

-

Purify the resulting oligonucleotide conjugate using methods such as HPLC or ethanol precipitation to remove excess reagents.

Challenges and Mitigation in Synthesis

While the use of hydroxyprolinol derivatives in oligonucleotide synthesis is advantageous, it can present challenges related to the formation of impurities.[9]

Identified Issues:

-

Incorporation of amino linkers based on the trans-4-hydroxy-L-prolinol backbone can lead to the formation of difficult-to-remove impurities.[9]

-

Potential for the generation of phosphoramide impurities.[9]

-

Formation of acrylonitrile and acetylation adducts.[9]

Mitigation Strategies:

-

Preloading the Linker: To prevent the formation of phosphoramide impurities, it is recommended to preload the hydroxyprolinol linker onto the solid-phase carrier.[9]

-

Use of Scavengers: Employing a scavenger, such as methylamine, during the cleavage and deprotection steps can minimize unwanted side reactions.[9]

-

Optimized Washing Steps: Increasing the amount of triethylamine in the washing steps is crucial for preventing the formation of acrylonitrile and acetylation adducts.[9]

Applications in Research and Drug Development

The ability to introduce a terminal alkyne into an oligonucleotide with high efficiency opens up a wide range of applications:

-

Fluorescent Labeling: Attachment of fluorescent dyes for applications in molecular diagnostics, such as real-time PCR probes and fluorescence in situ hybridization (FISH) probes.[8]

-

Bioconjugation: Covalent linkage of oligonucleotides to proteins, antibodies, or other biomolecules to create novel therapeutic or diagnostic agents.[10][11] For example, siRNA can be conjugated to ligands that target specific cell surface receptors for targeted drug delivery.[12]

-

Material Science: Immobilization of oligonucleotides onto surfaces for the development of DNA microarrays and biosensors.

-

Therapeutic Development: Modification of antisense oligonucleotides and siRNAs to improve their pharmacokinetic properties, cellular uptake, and in vivo stability.[13]

Visualizations

Caption: Experimental workflow for synthesizing and modifying oligonucleotides.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alkyne Amidite, Hydroxyprolinol (A270027) | Antibodies.com [antibodies.com]

- 4. glenresearch.com [glenresearch.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 7. Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sg.idtdna.com [sg.idtdna.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Utilization of alkyne bioconjugations to modulate protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oligo Modified Linker Attachment Chemistry [biosyn.com]

An In-Depth Technical Guide to Phosphoramidite Coupling with Alkyne Amidite Derived from Hydroxyprolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of phosphoramidite coupling utilizing a specialized alkyne-functionalized phosphoramidite derived from a hydroxyprolinol scaffold. This methodology is of significant interest for the synthesis of modified oligonucleotides used in various research, diagnostic, and therapeutic applications, particularly in the realm of drug development where the introduction of functionalities via "click chemistry" is advantageous.

Core Mechanism of Phosphoramidite Coupling

The solid-phase synthesis of oligonucleotides via phosphoramidite chemistry is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation. The central event in this cycle is the coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain.

The coupling of an alkyne-containing phosphoramidite, specifically one built on a hydroxyprolinol backbone, to a free hydroxyl group on a solid support-bound nucleotide follows the well-established mechanism of phosphoramidite chemistry. The reaction is catalyzed by a weak acid, typically an azole derivative such as 1H-tetrazole or its more reactive analogues like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).

The mechanism proceeds as follows:

-

Activation: The activator protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite. This protonation converts the diisopropylamino group into a good leaving group.

-

Formation of a Reactive Intermediate: The protonated phosphoramidite can then be attacked by the activator's conjugate base (e.g., tetrazolide anion) to form a highly reactive tetrazolyl-phosphonium intermediate.

-

Nucleophilic Attack: The free 5'-hydroxyl group of the support-bound oligonucleotide acts as a nucleophile, attacking the electrophilic phosphorus center of the activated phosphoramidite intermediate.

-

Formation of a Phosphite Triester Linkage: This nucleophilic attack displaces the activator, resulting in the formation of a new, unstable phosphite triester bond, thereby extending the oligonucleotide chain by one unit.

The subsequent oxidation step converts the unstable phosphite triester into a more stable pentavalent phosphate triester.

The Role of the Hydroxyprolinol Scaffold

The use of a hydroxyprolinol backbone for the alkyne phosphoramidite provides a non-nucleosidic linker. This is particularly useful for introducing modifications at the 5' or 3' terminus, or even internally within an oligonucleotide sequence, without disrupting the natural sugar-phosphate backbone. The hydroxyprolinol structure offers a rigid and defined stereochemistry, which can be beneficial for controlling the spatial presentation of the appended alkyne group.

Diagram of the Phosphoramidite Coupling Mechanism

Caption: General mechanism of phosphoramidite coupling.

Experimental Protocols

While the full text of the definitive study by Tatulchenkov et al. in the Russian Journal of Bioorganic Chemistry (2017, 43, 386-396) detailing the synthesis and use of hydroxyprolinol-based alkyne phosphoramidites is not publicly available, a standard protocol can be inferred from product data sheets and general procedures for modified phosphoramidite coupling.[1]

Materials and Reagents

-

Alkyne Amidite, Hydroxyprolinol: (e.g., CAS 1357289-02-1)[2]

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

-

Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile.

-

Coupling Diluent: Anhydrous acetonitrile.

-

Capping Reagents:

-

Cap A: Acetic anhydride in THF/Lutidine.

-

Cap B: N-Methylimidazole in THF.

-

-

Oxidizing Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.

-

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Automated Oligonucleotide Synthesis Cycle

The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer.

| Step | Reagent/Action | Time | Purpose |

| 1. Deblocking | 3% TCA in Dichloromethane | 60-120 sec | Removal of the 5'-dimethoxytrityl (DMT) protecting group to expose the free 5'-hydroxyl. |

| 2. Washing | Anhydrous Acetonitrile | 45 sec | Removal of the deblocking reagent and residual water. |

| 3. Coupling | This compound (0.1 M in Acetonitrile) + Activator (0.25 M) | 5 min [2] | Formation of the phosphite triester linkage. |

| 4. Capping | Cap A + Cap B | 30 sec | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |

| 5. Washing | Anhydrous Acetonitrile | 45 sec | Removal of capping reagents. |

| 6. Oxidation | 0.02 M Iodine Solution | 30 sec | Oxidation of the P(III) phosphite triester to the stable P(V) phosphate triester. |

| 7. Washing | Anhydrous Acetonitrile | 45 sec | Removal of the oxidizing reagent. |

Note: For modified phosphoramidites like the this compound, a longer coupling time of 5 minutes is recommended to ensure high coupling efficiency.[2][3] For particularly challenging couplings, a double coupling protocol may be employed.[4]

Post-Synthesis Cleavage and Deprotection

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium hydroxide or AMA solution.

-

Incubate at 55 °C for 8-12 hours (or as recommended for the specific nucleobase protecting groups used).

-

Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the solvent to dryness.

Purification

The crude oligonucleotide can be purified by various methods depending on the desired purity and the presence of the 5'-DMT group (if the synthesis was performed "DMT-on").

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides, especially when the DMT group is retained, as it significantly increases the hydrophobicity of the full-length product.

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE is suitable for obtaining highly pure oligonucleotides and is particularly effective for longer sequences.

-

Cartridge Purification: For routine applications, desalting and purification can be achieved using reverse-phase cartridges.

Quantitative Data

| Parameter | Typical Value | Method of Determination |

| Coupling Efficiency | >95-99% | Trityl cation monitoring during synthesis; HPLC analysis of the crude product. |

| Overall Yield (Crude) | Varies significantly with oligonucleotide length | Calculated from the initial loading of the solid support and the final amount of oligonucleotide. |

| Purity (Post-Purification) | >95% | RP-HPLC, Anion-Exchange HPLC, Mass Spectrometry. |

Applications in Drug Development and Research

The primary advantage of incorporating an alkyne group into an oligonucleotide is the ability to perform post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[6] This opens up a vast array of possibilities for conjugating various molecules to the oligonucleotide, thereby enhancing its therapeutic or diagnostic potential.

Workflow for Post-Synthetic Modification via Click Chemistry

Caption: Post-synthetic conjugation via click chemistry.

Targeted Delivery and Cellular Uptake

A major challenge in oligonucleotide therapeutics is achieving efficient and specific delivery to target cells and tissues.[7] By conjugating targeting ligands such as peptides, antibodies, or small molecules (e.g., N-acetylgalactosamine (GalNAc) for hepatocyte targeting) to the alkyne-modified oligonucleotide, receptor-mediated endocytosis can be exploited to enhance cellular uptake. The hydroxyprolinol linker provides a stable and defined attachment point for these ligands.

Signaling Pathways and Mechanism of Action

The signaling pathways affected by oligonucleotides are determined by their sequence and the nature of the conjugated moiety.

-

Antisense Oligonucleotides (ASOs): Alkyne-modified ASOs can be designed to bind to specific messenger RNA (mRNA) sequences, leading to the degradation of the mRNA by RNase H and subsequent downregulation of the target protein. The conjugated molecule can enhance delivery to the cellular compartment where the target mRNA resides.

-

Small Interfering RNAs (siRNAs): siRNAs conjugated via the hydroxyprolinol-alkyne linker can be targeted to specific cell types to engage the RNA-induced silencing complex (RISC), leading to the cleavage and silencing of a complementary mRNA target.[8]

-

Aptamers: These are structured oligonucleotides that bind to specific protein targets with high affinity and specificity. Conjugation of therapeutic agents or imaging labels to aptamers via the alkyne handle can create targeted drug delivery systems or diagnostic tools.

The specific signaling pathway ultimately modulated depends on the function of the protein whose expression is being altered or whose activity is being blocked by the oligonucleotide therapeutic. For example, silencing a key kinase in a cancer cell proliferation pathway would lead to the downregulation of that pathway and potentially induce apoptosis.

Logical Relationship of Oligonucleotide Modification to Therapeutic Effect

Caption: From synthesis to therapeutic effect.

Conclusion

The use of alkyne-functionalized phosphoramidites derived from hydroxyprolinol represents a versatile and powerful tool in the synthesis of modified oligonucleotides. This approach combines the robustness of standard phosphoramidite chemistry with the efficiency and bioorthogonality of click chemistry, enabling the development of sophisticated oligonucleotide conjugates for advanced applications in drug discovery and development. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers aiming to leverage this technology for the creation of novel therapeutic and diagnostic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. mdpi.com [mdpi.com]

- 8. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of Alkyne Amidites and Hydroxyprolinol in Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of alkyne amidites and hydroxyprolinol in acetonitrile. Understanding these parameters is critical for the successful design and execution of synthetic protocols, particularly in the fields of oligonucleotide synthesis and drug development. While specific quantitative data for a diverse range of these molecules is not always readily available in published literature, this guide synthesizes established principles, qualitative observations, and detailed experimental protocols to empower researchers in their practical applications.

Alkyne Amidites in Acetonitrile

Alkyne-functionalized phosphoramidites, commonly referred to as alkyne amidites, are essential building blocks for the introduction of alkyne moieties into synthetic oligonucleotides. These modifications enable post-synthetic "click" chemistry reactions for the conjugation of various labels and ligands. Acetonitrile is the standard solvent for oligonucleotide synthesis, making the solubility and stability of alkyne amidites in this medium a key consideration.

Solubility of Alkyne Amidites in Acetonitrile

Quantitative solubility data for specific alkyne amidites in acetonitrile is not extensively tabulated in public literature due to the wide variety of available structures (differing nucleobases, linkers, and protecting groups). However, based on manufacturer recommendations and common laboratory practice, most commercially available alkyne amidites exhibit good solubility in anhydrous acetonitrile.[1][2][3][4]

Practical Solubility Guidelines:

For the purpose of oligonucleotide synthesis, alkyne amidites are typically prepared in anhydrous acetonitrile at concentrations ranging from 0.05 M to 0.1 M .[5] The ability to form stable solutions at these concentrations indicates that their solubility is well above the requirements for most synthetic protocols. More lipophilic amidites, such as those with long fatty acid chains, may require alternative solvents like dichloromethane.[5]

Factors Influencing Solubility:

-

Structure of the Amidite: The nature of the nucleobase, the length and composition of the alkyne-containing linker, and the type of protecting groups all influence the overall polarity and, consequently, the solubility of the amidite in the polar aprotic solvent acetonitrile.

-

Purity of the Amidite: Impurities can affect the dissolution of the primary compound.

-

Purity of the Solvent: The presence of water or other contaminants in acetonitrile can impact the solubility and stability of the amidite. It is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm, preferably 10 ppm or less.[5]

Stability of Alkyne Amidites in Acetonitrile

The stability of phosphoramidites, including alkyne amidites, in acetonitrile is a well-documented and critical aspect of oligonucleotide synthesis. Degradation of the amidite can lead to lower coupling efficiencies and the accumulation of impurities in the final product.

Degradation Pathways:

The primary degradation pathways for phosphoramidites in acetonitrile involve:

-

Hydrolysis: Reaction with trace amounts of water is a major cause of degradation, leading to the formation of the corresponding H-phosphonate. This reaction is often acid-catalyzed.

-

Oxidation: The phosphorus (III) center is susceptible to oxidation to phosphorus (V), rendering the amidite inactive for coupling.

-

Autocatalytic Degradation: Some phosphoramidites, particularly deoxyguanosine (dG) amidites, can undergo autocatalytic degradation.

Factors Affecting Stability:

-

Water Content: This is the most critical factor. Even small amounts of water can lead to significant hydrolysis over time. The use of molecular sieves (3 Å) is highly recommended to maintain an anhydrous environment.[5]

-

Temperature: Elevated temperatures accelerate the rate of degradation. Phosphoramidite solutions are best stored at controlled room temperature or lower for short-term use and at -20°C for long-term storage.[1][6]

-

pH: Acidic conditions promote hydrolysis. Conversely, the addition of a small amount of a mild, non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can improve stability.

-

Light Exposure: While not the primary factor, prolonged exposure to light can potentially contribute to degradation. Storage in the dark is a good practice.[1]

-

Concentration: More dilute solutions may exhibit a slower rate of degradation.

Stabilization Strategies:

-

Use of Anhydrous Acetonitrile: Employ high-quality, DNA synthesis-grade acetonitrile with low water content.

-

Molecular Sieves: Add activated 3 Å molecular sieves to the acetonitrile and the prepared amidite solution to scavenge any residual moisture.[5]

-

Addition of a Mild Base: Incorporating a small amount of a non-nucleophilic base can neutralize any acidic impurities and slow down hydrolysis.

-

Proper Storage: Store solid amidites at -20°C under an inert atmosphere (argon or nitrogen). Prepare solutions fresh when possible and store them under inert gas in sealed vials.

Quantitative Stability Data:

While specific kinetic data for every alkyne amidite is not available, studies on standard deoxyribonucleoside phosphoramidites provide valuable insights. For instance, the stability of standard phosphoramidites in acetonitrile decreases in the order T > dC > dA > dG. The purity of dG amidite can be significantly reduced over a period of weeks at room temperature.

Hydroxyprolinol in Acetonitrile

(S)-(-)-2-(Hydroxymethyl)pyrrolidine, also known as hydroxyprolinol, is a chiral building block used in the synthesis of various pharmaceuticals and ligands. Its solubility and stability in acetonitrile are important for its use in organic reactions.

Solubility of Hydroxyprolinol in Acetonitrile

Specific quantitative solubility data for hydroxyprolinol in acetonitrile is not readily found in public literature. However, based on the solubility of the parent compound, L-hydroxyproline, and general principles of solubility, some inferences can be made. L-hydroxyproline is moderately soluble in water and has limited solubility in common organic solvents like ethanol and ether.[7] It is generally observed that the solubility of hydroxyproline in binary solvent mixtures increases with a higher proportion of water.[8][9][10]

Given its polar nature due to the hydroxyl and amine functional groups, hydroxyprolinol is expected to have some solubility in the polar aprotic solvent acetonitrile. However, it is likely to be less soluble than in more protic solvents like water or methanol with which it can form strong hydrogen bonds.

Stability of Hydroxyprolinol in Acetonitrile

There is a lack of specific studies on the stability and degradation of hydroxyprolinol in acetonitrile. However, considering its chemical structure, the following potential stability concerns should be considered:

-

Oxidation: The primary alcohol group could be susceptible to oxidation, although this is less likely to be a major issue in a non-oxidizing solvent like acetonitrile under an inert atmosphere.

-

Reaction with Impurities: Acidic or basic impurities in the acetonitrile could potentially react with the hydroxyl or amino groups.

-

Dehydration: Although unlikely under normal conditions, at elevated temperatures and in the presence of a strong acid, dehydration could occur.

In general, for a simple chiral alcohol and secondary amine like hydroxyprolinol, significant degradation in clean, dry acetonitrile at room temperature is not expected over short to moderate timeframes. However, for long-term storage or for reactions sensitive to impurities, it is advisable to use freshly prepared solutions and high-purity solvent.

Experimental Protocols

For researchers requiring precise quantitative data on the solubility of a specific alkyne amidite or hydroxyprolinol in acetonitrile, the following experimental protocols are provided.

Protocol for Determining the Solubility of a Solid Compound in Acetonitrile

This protocol is based on the widely used shake-flask method, which is considered the gold standard for determining equilibrium solubility.[11]

Materials and Equipment:

-

The solid compound of interest (e.g., specific alkyne amidite or hydroxyprolinol)

-

High-purity anhydrous acetonitrile

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of anhydrous acetonitrile to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound in acetonitrile with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of acetonitrile to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

-

Workflow for Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of a compound in acetonitrile.

Summary Tables

Table 1: Solubility and Usage of Alkyne Amidites in Acetonitrile

| Parameter | Value/Observation | Reference(s) |

| Qualitative Solubility | Good | [1][2][3][4] |

| Typical Concentration | 0.05 M - 0.1 M | [5] |

| Recommended Solvent | Anhydrous Acetonitrile (<30 ppm H₂O) | [5] |

| Alternative Solvent | Dichloromethane (for lipophilic amidites) | [5] |

Table 2: Stability of Phosphoramidites (including Alkyne Amidites) in Acetonitrile

| Factor | Impact on Stability | Mitigation Strategy | Reference(s) |

| Water | Major cause of hydrolysis | Use anhydrous acetonitrile, add molecular sieves | [5] |

| Temperature | Higher temperature increases degradation | Store at controlled room temperature or lower; -20°C for long term | [1][6] |

| Acidity | Promotes hydrolysis | Add a small amount of a non-nucleophilic base (e.g., TEA) | - |

| Light | Potential for minor degradation | Store in the dark | [1] |

Table 3: Solubility and Stability of Hydroxyprolinol in Acetonitrile (Qualitative)

| Parameter | Observation/Consideration | Reference(s) |

| Qualitative Solubility | Expected to have some solubility due to its polar nature, but likely less than in protic solvents. | [7][8][9][10] |

| Stability | Generally expected to be stable in pure, dry acetonitrile at room temperature. Potential for oxidation or reaction with impurities. | - |

Signaling Pathways and Logical Relationships

Caption: Recommended workflow for preparing and handling alkyne amidite solutions.

This guide provides a foundational understanding of the solubility and stability of alkyne amidites and hydroxyprolinol in acetonitrile. For critical applications, it is strongly recommended that researchers determine these properties for their specific molecules and conditions using the protocols outlined herein.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Alkyne dT phosphoramidite | BroadPharm [broadpharm.com]

- 3. Alkyne phosphoramidite, 5'-terminal, 1417539-32-2 | BroadPharm [broadpharm.com]

- 4. Alkyne Phosphoramidite, 5'-terminal (A270042) | Antibodies.com [antibodies.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. Item - Solubility and thermodynamics of L-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures - Loughborough University - Figshare [repository.lboro.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Hydroxyprolinol Backbone: A Linchpin in Advanced Oligonucleotide Synthesis for Targeted Therapeutics

For Immediate Release

A deep dive into the pivotal role of the hydroxyprolinol backbone in the synthesis of modified oligonucleotides reveals its critical function in enabling targeted drug delivery, particularly in the realm of RNA interference (RNAi) therapeutics. This technical guide explores the synthesis, applications, and impact of this versatile chemical scaffold, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance.

The incorporation of a hydroxyprolinol backbone, specifically the trans-4-hydroxy-L-prolinol (tHP) moiety, has emerged as a cornerstone in the development of sophisticated oligonucleotide conjugates. Its primary role is to serve as a robust and versatile linker, facilitating the attachment of various functional molecules to oligonucleotides without compromising their structural integrity or biological activity. This has been most notably demonstrated in the creation of N-acetylgalactosamine (GalNAc)-siRNA conjugates, a class of therapeutics that has revolutionized the targeted delivery of small interfering RNAs (siRNAs) to hepatocytes for the treatment of liver-associated diseases.

The Challenge of Oligonucleotide Delivery and the Hydroxyprolinol Solution

Oligonucleotides, including siRNAs and antisense oligonucleotides (ASOs), hold immense promise for treating a wide range of diseases by modulating gene expression. However, their therapeutic potential has been historically hampered by challenges in targeted delivery and their susceptibility to degradation by nucleases in the bloodstream. The hydroxyprolinol backbone addresses these challenges by providing a stable and efficient means to conjugate targeting ligands, such as GalNAc, to the oligonucleotide.

The GalNAc ligand has a high binding affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of liver cells. By attaching a cluster of GalNAc molecules to an siRNA via a hydroxyprolinol-based linker, the resulting conjugate can be efficiently taken up by hepatocytes through receptor-mediated endocytosis, leading to potent and durable gene silencing in the liver.

Synthesis and Incorporation: A Technical Overview

The integration of the hydroxyprolinol backbone into an oligonucleotide sequence is achieved through standard solid-phase phosphoramidite chemistry. A key building block is the trans-4-hydroxy-L-prolinol phosphoramidite, which is synthesized in a multi-step process. This phosphoramidite can then be incorporated at any desired position within the oligonucleotide during automated solid-phase synthesis.

Challenges in Synthesis and Mitigation Strategies

The use of amino-functionalized linkers like hydroxyprolinol in oligonucleotide synthesis is not without its challenges. A significant issue is the formation of difficult-to-remove impurities, such as acrylonitrile and acetylation adducts, during the cleavage and deprotection steps.[1][2] Research has identified several strategies to mitigate these issues, including:

-

Preloading the linker onto the solid-phase support: This approach helps to prevent the formation of certain impurities.[1][2]

-

Using scavengers: The addition of scavengers, such as methylamine, during cleavage and deprotection can minimize unwanted side reactions.[1]

-

Optimizing washing steps: Increasing the amount of triethylamine in the washing steps has been shown to be crucial in preventing the formation of acrylonitrile and acetylation adducts.[1][3]

Impact on Oligonucleotide Properties: A Quantitative Perspective

While the primary function of the hydroxyprolinol backbone in many applications is as a linker, its impact on the intrinsic properties of the oligonucleotide is a key consideration. Comprehensive quantitative data on the direct effects of a single hydroxyprolinol modification on thermal stability, nuclease resistance, and binding affinity is an area of ongoing investigation. However, the successful clinical translation of GalNAc-siRNA conjugates underscores the overall favorable profile of these modified oligonucleotides.

The stability and efficacy of these conjugates suggest that the hydroxyprolinol linker does not adversely affect the duplex stability required for RNAi activity and provides sufficient nuclease resistance for in vivo applications.

Experimental Protocols

Synthesis of trans-4-hydroxy-L-prolinol based Phosphoramidite

A detailed protocol for the synthesis of phosphoramidite reagents based on hydroxyprolinol is a multi-step process involving protection of the hydroxyl and amino groups, followed by phosphitylation. While specific reagents and conditions can vary, a general approach involves:

-

Protection of the primary alcohol: The primary hydroxyl group of trans-4-hydroxy-L-prolinol is typically protected with a dimethoxytrityl (DMT) group.

-

Protection of the secondary amine: The secondary amine in the pyrrolidine ring is protected, for example, with a trifluoroacetyl group.

-

Phosphitylation: The remaining secondary hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer.

Solid-Phase Synthesis of a Hydroxyprolinol-Modified Oligonucleotide

The incorporation of the hydroxyprolinol phosphoramidite into an oligonucleotide sequence follows the standard automated solid-phase synthesis cycle:

-

D detritylation: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside.

-

Coupling: Activation of the hydroxyprolinol phosphoramidite and its coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

Oxidation: Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester.

This cycle is repeated for each subsequent nucleotide until the desired sequence is assembled.

Nuclease Stability Assay

To assess the resistance of hydroxyprolinol-modified oligonucleotides to enzymatic degradation, a nuclease stability assay can be performed:

-

Incubation: The modified oligonucleotide is incubated in a solution containing nucleases, such as human serum or specific endonucleases and exonucleases, at a physiological temperature (37°C).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: The integrity of the oligonucleotide at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The percentage of intact oligonucleotide is quantified to determine its half-life.

Visualization of the GalNAc-siRNA Delivery Pathway

The following diagram illustrates the cellular uptake and mechanism of action of a GalNAc-siRNA conjugate, highlighting the central role of the hydroxyprolinol linker.

References

- 1. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis of thiol-containing DNA-oligonucleotides using a phosphoramidite reagent based on trans -4-hydroxy- L -prolinol | Lamekina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 3. Multivalent N-acetylgalactosamine-conjugated siRNA localizes in hepatocytes and elicits robust RNAi-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Alkyne Modification of Oligonucleotides for Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical modification of oligonucleotides with alkyne functionalities, enabling their use in highly efficient and specific click chemistry reactions. This powerful bioconjugation technique has become indispensable for a wide range of applications, from labeling and detection to the development of novel therapeutic agents. Here, we delve into the core methodologies for introducing alkyne modifications, detail the subsequent click chemistry reactions, and provide structured data and experimental protocols to facilitate the practical application of these techniques in the laboratory.

Introduction to Click Chemistry in Oligonucleotide Modification

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] For oligonucleotide modification, the most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions form a stable triazole linkage between an alkyne-modified oligonucleotide and an azide-bearing molecule of interest, such as a fluorescent dye, a quencher, a peptide, or a therapeutic agent.[2][4]

The introduction of an alkyne group into an oligonucleotide serves as a versatile chemical handle for these bioorthogonal reactions.[5] This approach offers significant advantages over traditional conjugation methods, including high specificity, efficiency, and the ability to perform reactions in aqueous environments, which is crucial for biological applications.[2][5]

Strategies for Introducing Alkyne Modifications into Oligonucleotides

The incorporation of alkyne functionalities into synthetic oligonucleotides can be achieved through two primary strategies: during solid-phase synthesis or via post-synthetic modification.

Incorporation during Solid-Phase Synthesis

The most common and efficient method for introducing alkynes at specific positions within an oligonucleotide sequence is through the use of alkyne-modified phosphoramidites or solid supports during automated solid-phase synthesis.[3][5]

-

Alkyne-Modified Phosphoramidites: These reagents allow for the incorporation of an alkyne group at the 5'-terminus, 3'-terminus, or at internal positions within the oligonucleotide chain.[3][6] A variety of alkyne-containing phosphoramidites are commercially available, including modifiers for internal incorporation (e.g., Alkyne-dT) and for terminal labeling.[3][6] The coupling efficiency of these modified phosphoramidites is typically high, often exceeding 99%.[1][7]

-

Alkyne-Modified Solid Supports: To introduce an alkyne at the 3'-terminus, oligonucleotides can be synthesized on a solid support, such as controlled pore glass (CPG), that is pre-functionalized with an alkyne moiety.[3]

The general workflow for incorporating alkyne modifications during solid-phase synthesis is depicted below.

Post-Synthetic Modification

Alternatively, an alkyne group can be introduced after the oligonucleotide has been synthesized. This typically involves reacting an oligonucleotide containing a primary amine with an alkyne-NHS ester.[8] This method is useful for modifying existing oligonucleotides or when the desired alkyne modification is not available as a phosphoramidite.

Click Chemistry Reactions for Alkyne-Modified Oligonucleotides

Once the alkyne-modified oligonucleotide is synthesized and purified, it can be conjugated to an azide-containing molecule using either CuAAC or SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[2] The reaction is typically carried out in an aqueous buffer in the presence of a copper(I) source, a reducing agent to maintain copper in its +1 oxidation state, and a copper-stabilizing ligand to prevent oxidative damage to the oligonucleotide.[1][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[2][3] This makes SPAAC particularly suitable for applications in living cells or in systems where copper toxicity is a concern.[10] Although generally slower than CuAAC, the reaction rates of SPAAC have been significantly improved with the development of more reactive cyclooctynes.[11]

Quantitative Data and Comparison of Click Chemistry Methods

The choice between CuAAC and SPAAC depends on the specific application, considering factors like reaction speed, biocompatibility, and the nature of the molecules to be conjugated. The following tables summarize key quantitative parameters for these methods.

Table 1: Comparison of Alkyne Incorporation Methods

| Method | Position of Modification | Typical Efficiency | Key Advantages | Key Disadvantages |

| Alkyne Phosphoramidites | 5', 3', Internal | >99% coupling efficiency[1][7] | Site-specific incorporation, high efficiency | Requires automated DNA synthesizer |

| Alkyne Solid Supports | 3' | High overall yield | Simple method for 3'-modification | Limited to 3'-terminus |

| Post-Synthetic Modification | Typically 5' or 3' | Variable, depends on reaction | Modifies existing oligonucleotides | May require additional purification steps |

Table 2: Performance Comparison of CuAAC and SPAAC for Oligonucleotide Conjugation

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Rate | Very fast, often complete in < 1 hour[12][13] | Slower than CuAAC, can range from minutes to hours depending on the cyclooctyne[2][10] |

| Typical Yield | High to quantitative (>90-95%)[12][14] | Generally high (>80-90%)[14] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst[10] | Excellent, no metal catalyst required[10][11] |

| Catalyst Required | Yes (Copper(I))[2] | No[2] |

| Regioselectivity | Forms the 1,4-disubstituted triazole isomer[2] | Forms a mixture of regioisomers[15] |

| Linkage Stability | Highly stable triazole linkage[16][17] | Highly stable triazole linkage[11][16] |

Experimental Protocols

The following are generalized protocols for the key experimental procedures described in this guide. It is recommended to optimize reaction conditions for specific oligonucleotides and labels.

Protocol for Solid-Phase Synthesis of a 5'-Alkyne-Modified Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with a 5'-terminal alkyne modification using an alkyne phosphoramidite on an automated DNA synthesizer.

Materials:

-

Standard and alkyne-modified phosphoramidites

-

Appropriate solid support (e.g., CPG)

-

Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

-

Cleavage and deprotection solution (e.g., ammonium hydroxide)

-

Purification system (e.g., HPLC, PAGE)

Procedure:

-

Synthesizer Setup: Load the DNA synthesizer with the required phosphoramidites, solid support, and reagents according to the manufacturer's instructions.

-

Sequence Programming: Program the desired oligonucleotide sequence, ensuring the final coupling step uses the alkyne phosphoramidite for 5'-modification.

-

Synthesis: Initiate the automated synthesis cycle. The synthesizer will perform the iterative steps of deblocking, coupling, capping, and oxidation.[5]

-

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with ammonium hydroxide at elevated temperature.

-

Purification: Purify the crude alkyne-modified oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.[5]

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry and UV-Vis spectrophotometry.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-modified oligonucleotide with an azide-containing molecule.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-containing molecule (e.g., fluorescent dye-azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (freshly prepared)

-

Copper-stabilizing ligand (e.g., THPTA or BTTAA)

-

Reaction buffer (e.g., phosphate buffer, pH 7)

-

DMSO (optional, as a co-solvent)

Procedure:

-

Prepare Solutions:

-

Dissolve the alkyne-modified oligonucleotide in the reaction buffer to a final concentration of 100-200 µM.

-

Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of the copper-stabilizing ligand in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified oligonucleotide solution and the azide-containing molecule (typically 1.5-5 equivalents relative to the oligonucleotide).

-

In a separate tube, pre-mix the CuSO₄ and ligand solutions.

-

Add the freshly prepared sodium ascorbate solution to the oligonucleotide/azide mixture, followed by the pre-mixed copper/ligand solution.

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[1]

-

Purification: Purify the conjugated oligonucleotide from excess reagents and catalyst using a desalting column, ethanol precipitation, or HPLC.[15]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free conjugation of an azide-modified oligonucleotide with a cyclooctyne-containing molecule.

Materials:

-

Azide-modified oligonucleotide

-

Cyclooctyne-containing molecule (e.g., DBCO-dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO or other organic co-solvent (if needed to dissolve the cyclooctyne reagent)

Procedure:

-

Prepare Solutions:

-

Dissolve the azide-modified oligonucleotide in the reaction buffer.

-

Dissolve the cyclooctyne-containing molecule in DMSO or the reaction buffer to create a stock solution.

-

-

Reaction Setup:

-

Add the cyclooctyne-containing molecule solution to the azide-modified oligonucleotide solution (typically 1.5-3 equivalents).

-

-

Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.

-

Purification: Purify the conjugated oligonucleotide using standard methods such as desalting columns, ethanol precipitation, or HPLC to remove unreacted starting materials.

Conclusion

The alkyne modification of oligonucleotides provides a robust and versatile platform for their conjugation to a wide array of molecules through click chemistry. Both CuAAC and SPAAC offer highly efficient and specific ligation strategies, each with its own set of advantages. The choice between these methods will be dictated by the specific requirements of the application, particularly the need for biocompatibility. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement these powerful techniques in their work, paving the way for new discoveries and advancements in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Click Nucleic Acid Ligation: Applications in Biology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ora.ox.ac.uk [ora.ox.ac.uk]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

5'-Terminal Modification of Oligonucleotides Using Alkyne Amidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies for the 5'-terminal modification of oligonucleotides using alkyne phosphoramidites. This powerful technique enables the straightforward introduction of a reactive alkyne handle at the 5'-end of a synthetic oligonucleotide, which can then be selectively functionalized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the conjugation of a wide array of molecules, including fluorophores, quenchers, biotin, and other bioactive compounds, facilitating advancements in diagnostics, therapeutics, and fundamental biological research.

Core Principles of Alkyne Phosphoramidite Chemistry

The introduction of a 5'-terminal alkyne group is achieved during standard solid-phase oligonucleotide synthesis using a specialized phosphoramidite reagent. This reagent, an alkyne phosphoramidite, is incorporated as the final building block in the synthesis cycle. The synthesis process follows the well-established phosphoramidite chemistry, which involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.

The alkyne phosphoramidite itself is a molecule containing a phosphoramidite moiety, a linker, and a terminal alkyne group. The phosphoramidite group allows it to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. Various alkyne phosphoramidites are commercially available, differing in the linker structure, which can influence stability, solubility, and steric hindrance.